molecular formula C18H18FNO2 B1343324 3-Fluoro-3'-morpholinomethyl benzophenone CAS No. 898765-47-4

3-Fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1343324
CAS No.: 898765-47-4
M. Wt: 299.3 g/mol
InChI Key: WAPPIFTYPWUQIU-UHFFFAOYSA-N
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Description

3-Fluoro-3’-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique structural features, which include a fluorine atom and a morpholinomethyl group attached to the benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-morpholinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzophenone and morpholine.

    Reaction: The morpholine is reacted with 3-fluorobenzophenone under controlled conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-3’-morpholinomethyl benzophenone may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:

    Catalysis: Use of catalysts to speed up the reaction.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-3’-morpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.

    3-Fluorobenzophenone: A precursor in the synthesis of various fluorinated benzophenone derivatives.

Uniqueness

3-Fluoro-3’-morpholinomethyl benzophenone is unique due to its specific structural features, such as the presence of both a fluorine atom and a morpholinomethyl group. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPPIFTYPWUQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643084
Record name (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-47-4
Record name (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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